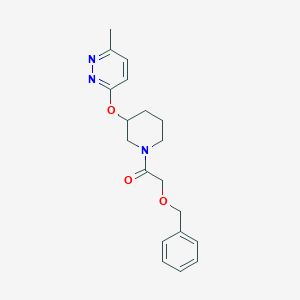![molecular formula C15H20N6O3 B2495342 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 919009-53-3](/img/structure/B2495342.png)
2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on related compounds, such as imidazo[1,2-a]pyridine derivatives, highlights the diversity of synthesis methods that can be applied to similar complex molecules. For instance, a study by Chen et al. (2021) on the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide illustrates the use of coupling reactions and solvent evaporation at room temperature for crystal formation (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and single crystal X-ray diffraction studies. For example, the crystal structure of a similar compound was determined by 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction, which also allowed for the study of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in the stabilization of the molecular structure (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds can be inferred through their synthesis and subsequent reactions. For example, the formation of fluorescent N-/purin-6-yl/pyridinium salts during certain phosphorylations indicates the potential reactivity of similar structures under specific conditions, which could lead to side products in oligonucleotide synthesis (Adamiak et al., 1985).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-Hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds were prepared via a series of chemical reactions, including acetylation and treatment with triethylamine and formamide, followed by refluxation with urea and sodium ethoxide. The biological activity was tested against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, comparing their effectiveness to the standard antibiotic drug purinthol. A quantitative structure-activity relationship analysis was conducted to correlate biological activity with molecular parameters (Sharma, Sharma, & Rane, 2004).
Antioxidant Properties for Oil Stability
Benzimidazole derivatives, including those with a structural resemblance to the chemical of interest, have been explored as antioxidants for base oils. These compounds were synthesized and characterized through various spectroscopic techniques, and their efficacy as antioxidants was assessed by evaluating the oxidation stability of base oil. The study aimed to improve the longevity and performance of base oils used in industrial applications, demonstrating the potential of such compounds in enhancing material stability (Basta et al., 2017).
Acidity Constant Determination
The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, sharing core structural features with the compound , were determined through UV spectroscopic studies. These studies are crucial for understanding the chemical behavior and potential biological activity of these compounds, as the acidity constant influences their interaction with biological molecules and environments (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-5-8(2)21-9(3)6-19-11-12(17-14(19)21)18(4)15(24)20(13(11)23)7-10(16)22/h6,8H,5,7H2,1-4H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYMEKHFOJJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)



![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)
